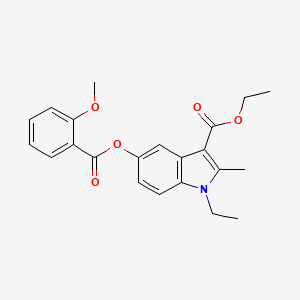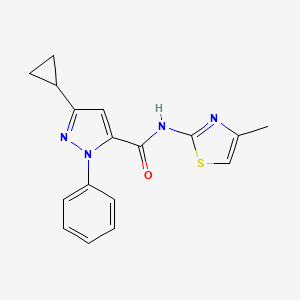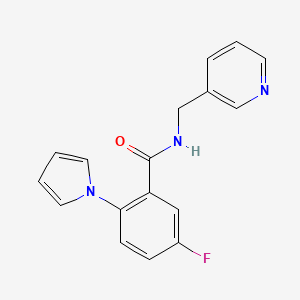
ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: The carboxylic acid group on the indole ring is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Substitution Reactions: The introduction of the ethyl and methoxybenzoyloxy groups is achieved through nucleophilic substitution reactions. For instance, the methoxybenzoyloxy group can be introduced by reacting the indole derivative with 2-methoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the indole ring.
科学研究应用
Chemistry
In chemistry, ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities, particularly in drug discovery and development.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects. Indole derivatives have been investigated for their role in modulating biological pathways, and this compound could contribute to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules.
作用机制
The mechanism of action of ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The methoxybenzoyloxy group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group.
1-Methylindole: An indole derivative with a methyl group at the nitrogen atom.
2-Methoxybenzoyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
Ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ester and methoxybenzoyloxy groups distinguishes it from simpler indole derivatives, offering more opportunities for chemical modifications and applications.
属性
分子式 |
C22H23NO5 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
ethyl 1-ethyl-5-(2-methoxybenzoyl)oxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-5-23-14(3)20(22(25)27-6-2)17-13-15(11-12-18(17)23)28-21(24)16-9-7-8-10-19(16)26-4/h7-13H,5-6H2,1-4H3 |
InChI 键 |
XTWGKDACMHOJPM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159796.png)
![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)

![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159858.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)
![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
